1-Hexanol, 6-(dimethylamino)-

Descripción general

Descripción

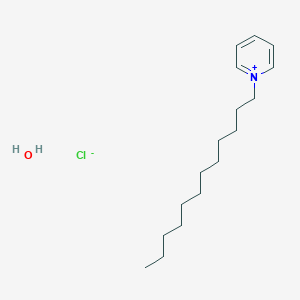

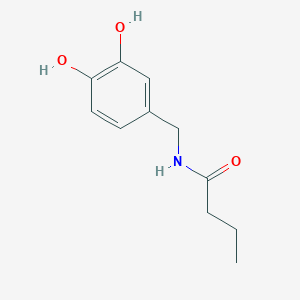

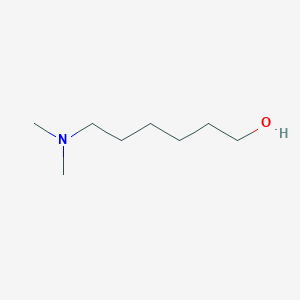

1-Hexanol, 6-(dimethylamino)- is a chemical compound with a molecular formula of C6H15NO. It is an aliphatic alcohol with a secondary amine group. It is a colorless liquid with a mild, somewhat sweet odor. It is used in the synthesis of various compounds, and has many applications in scientific research.

Aplicaciones Científicas De Investigación

Catalytic Applications

- Copper Catalyzed Amination: The amination of 1,6-hexanediol by dimethylamine on alumina supported copper has been studied, showing the production of N,N-dimethyl-6-amino-1-hexanol (aminol) and 1,6-bis(N,N-dimethylamino)-hexane (diamine) (Vultier, Baikera, & Wokaunb, 1987).

Membrane Technology

- Acid Recovery in Diffusion Dialysis: Novel anion exchange membranes consisting of methyl 6-(dimethylamino) hexanoate (MDMH) and poly (2, 5-dimethylphenyl oxide) have been used for acid recovery via diffusion dialysis, showing good permeability, selectivity, and thermo-mechanical stability (Irfan, Afsar, Wang, & Xu, 2018).

Chemical Synthesis

- Synthesis of Silicon Phthalocyanines: Synthesized silicon phthalocyanines with axially substituted 6-[3-(dimethylamino)phenoxy]hexyl groups showed significant DNA cleavage and phototoxic anticancer activities, highlighting potential in photodynamic therapy (Barut, Bıyıklıoğlu, Yalçın, & Abudayyak, 2020).

Drug-DNA Interactions

- 1H NMR Studies of Drug-DNA Interactions: The interactions of ellipticine analogues with self-complementary decadeoxyribonucleotide d(CGCGATCGCG)2 were studied using 1H NMR, highlighting the binding and intercalation processes (Patel, Bergman, & Gräslund, 1991).

Chemical Reactivity and Kinetics

- Esterification Kinetic Study: A study on the esterification of hexanoic acid with N,N-dialkylamino alcohols, including 2-(N,N-dimethylamino)ethanol, revealed varying reactivity and postulated a seven-membered transition state (Breitenlechner & Bach, 2006).

Membrane Science for Phenol Recovery

- Phenol Permeation through Supported Membranes: The use of functionalized polyorganosiloxanes, including 6-dimethylamino-1-hexanol, in supported liquid membranes for phenol recovery demonstrated increased permeation with certain functionalities (Jaber, Ali, & Yahaya, 2005).

Fluorescence and Photophysics

- Fluorescence Studies of Schiff's Bases: Schiff's bases derived from lysine and aldehydes, including 2-amino-6-((4-dimethylamino)benzylideneamino) hexanoic acid, were synthesized and evaluated as corrosion inhibitors, demonstrating significant fluorescence properties and inhibition efficiency (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Mecanismo De Acción

Target of Action

1-Hexanol, 6-(dimethylamino)- primarily targets the central nervous system (CNS). It interacts with neurotransmitter receptors, particularly those involved in the modulation of synaptic transmission. The compound’s primary targets include GABA (gamma-aminobutyric acid) receptors and acetylcholine receptors, which play crucial roles in inhibitory and excitatory neurotransmission, respectively .

Mode of Action

The compound acts as a modulator of neurotransmitter receptors. By binding to GABA receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. Conversely, its interaction with acetylcholine receptors can either enhance or inhibit cholinergic transmission depending on the receptor subtype and the cellular context . These interactions result in altered synaptic transmission and modulation of neuronal excitability.

Biochemical Pathways

1-Hexanol, 6-(dimethylamino)- affects several biochemical pathways, including:

- Signal Transduction Pathways : Influences downstream signaling cascades such as the cAMP/PKA pathway and the phosphoinositide pathway, which are involved in various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance:

Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

: ChemSpider : Baidu Baike : ChemSpider : Baidu Baike : ChemSpider : Baidu Baike

Safety and Hazards

“1-Hexanol, 6-(dimethylamino)-” is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Análisis Bioquímico

Biochemical Properties

It is known to be an alkanolamine Alkanolamines are organic compounds that contain both an alcohol (-OH) and an amine (-NH2) functional group They are involved in a variety of biochemical reactions, often acting as bases and nucleophiles due to the presence of the amine group

Cellular Effects

As an alkanolamine, it may influence cell function by interacting with cell signaling pathways, influencing gene expression, and affecting cellular metabolism .

Molecular Mechanism

As an alkanolamine, it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Propiedades

IUPAC Name |

6-(dimethylamino)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXNXRUTKSIZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062023 | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1862-07-3 | |

| Record name | 6-(Dimethylamino)-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dimethylaminohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1862-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-dimethylaminohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1862-07-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.